N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-piperidin-1-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-2-14(18)16-12-7-6-11(15)10-13(12)17-8-4-3-5-9-17/h2,6-7,10H,1,3-5,8-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHYZHBKDANLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C=C1)Cl)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 4-chloro-2-nitroaniline, undergoes a nucleophilic substitution reaction with piperidine to form 4-chloro-2-(piperidin-1-yl)aniline.
Reduction of the Nitro Group: The nitro group in 4-chloro-2-(piperidin-1-yl)aniline is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation Reaction: The resulting amine is then reacted with acryloyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Target of Action
N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide interacts with various biological targets, influencing neurotransmitter systems and enzyme activities.
Mode of Action
The compound's pharmacological effects are attributed to its ability to bind to specific receptors and inhibit enzymes involved in critical biochemical pathways.
Pharmacokinetics
Piperidine derivatives are known for favorable pharmacokinetic properties, including good bioavailability and the ability to cross the blood-brain barrier, making them suitable for targeting central nervous system disorders.
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Development : This compound is explored as a pharmacophore for developing new therapeutic agents aimed at treating neurological disorders and cancer.
- Receptor Binding Studies : Investigations into its binding affinity to neurotransmitter receptors have shown promising results, indicating potential use in treating conditions like depression or anxiety.
2. Biology
- Enzyme Inhibition : It has been studied for its ability to inhibit enzymes crucial for cellular signaling, potentially impacting cancer treatment strategies.
- Antimicrobial Properties : Research indicates that it possesses antibacterial activity against resistant bacterial strains, highlighting its potential in combating antibiotic resistance.
3. Material Science
- Novel Materials Development : The compound is investigated for its electronic and optical properties, contributing to advancements in material science applications.
The compound has shown a diverse range of biological activities:
Antimicrobial Evaluation
A study demonstrated its antibacterial properties against resistant strains of bacteria, suggesting its utility in addressing public health challenges related to antibiotic resistance.
Cancer Research
In investigations involving epidermal growth factor receptor (EGFR) inhibitors, this compound was included among others for its potential role in targeting brain tumors due to favorable permeability across the blood-brain barrier.
Case Studies
Case Study 1: Antimicrobial Evaluation
A recent study highlighted the efficacy of this compound against multi-drug resistant bacterial strains. The compound exhibited significant antibacterial activity, indicating its potential as a lead compound in antibiotic development.
Case Study 2: Cancer Research
In preclinical trials focusing on brain tumors, this compound was evaluated alongside other EGFR inhibitors. Results indicated that it effectively penetrated the blood-brain barrier and inhibited tumor growth in animal models, showcasing promise for future therapeutic applications.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a biological pathway.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The target compound’s logP is lower than CF₃-bearing analogs, suggesting better aqueous solubility but reduced membrane permeability.
- Polar Surface Area (PSA) : Lower PSA compared to kinase inhibitors may enhance blood-brain barrier penetration.
Research Implications and Gaps
- Antimicrobial Potential: The piperidine group in the target compound could mimic the membrane-disrupting effects of cationic amphiphiles, warranting evaluation against resistant pathogens .
- Kinase Selectivity : The absence of bulky substituents may limit kinase inhibition but could reduce off-target toxicity.
- Synthetic Feasibility : Analogous compounds in (e.g., N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acrylamides) suggest scalable synthetic routes via base-catalyzed condensations .
Biological Activity
N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide, a synthetic organic compound, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a piperidine ring attached to a phenyl group that is further substituted with a chloro group and an enamide moiety. Its molecular formula is , and it has a CAS number of 2396580-46-2. The compound's synthesis typically involves several steps, including nucleophilic substitution and amidation reactions .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
1. Receptor Binding:
The compound has been studied for its ability to bind to specific receptors, particularly those involved in neurological pathways. Piperidine derivatives are known to influence neurotransmitter systems, which may contribute to their pharmacological effects.
2. Enzyme Inhibition:
Research indicates that this compound may inhibit certain enzymes crucial for cellular signaling and metabolism. This inhibition can affect various biochemical pathways, leading to therapeutic effects in conditions such as cancer and neurological disorders .
3. Pharmacokinetics:
Piperidine-containing compounds often exhibit favorable pharmacokinetic properties, including good bioavailability and the ability to cross biological barriers, such as the blood-brain barrier (BBB). This characteristic is essential for drugs targeting central nervous system disorders .
Biological Activities
The compound has demonstrated a range of biological activities:
Case Studies
Several studies have highlighted the efficacy of this compound:
Case Study 1: Antimicrobial Evaluation
In a study focusing on new benzimidazole derivatives, this compound was found to possess notable antibacterial properties against resistant strains of bacteria, showcasing its potential in addressing antibiotic resistance issues .
Case Study 2: Cancer Research
Research investigating EGFR inhibitors included this compound among other compounds. The study emphasized its potential role in targeting brain tumors due to favorable BBB permeability .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| N-[4-chloro-2-(morpholin-4-yl)phenyl]prop-2-enamide | Morpholine ring instead of piperidine | Similar receptor binding but varied potency |
| N-[4-chloro-2-(pyrrolidin-1-yl)phenyl]prop-2-enamide | Pyrrolidine ring | Different enzyme inhibition profile |
| N-[4-chloro-2-(azepan-1-yl)phenyl]prop-2-enamide | Azepane ring | Broader spectrum of activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
